

"11,12-De(methylenedioxy)danuphylline" as a potential therapeutic agent

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

Cat. No.: B15560941

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Application Notes and Protocols: 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from the leaves and stems of *Kopsia officinalis*.^[1] As a member of the alkaloid family of natural products, it holds potential for therapeutic development, particularly in the field of neuropharmacology.^[2] Alkaloids are known for their diverse biological activities, and initial assessments suggest that **11,12-De(methylenedioxy)danuphylline** may interact with neuroreceptor pathways, potentially influencing neurotransmitter release and modulation.^[2]

These application notes provide a comprehensive overview of the potential therapeutic applications of **11,12-De(methylenedioxy)danuphylline**, along with detailed, representative protocols for its investigation. Due to the limited publicly available data on this specific compound, the following sections present a combination of known information and hypothetical, yet plausible, experimental frameworks based on the study of similar indole alkaloids.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for **11,12-De(methylenedioxy)danuphylline** based on potential therapeutic activities. These values are representative and should be experimentally determined.

Table 1: In Vitro Neuroreceptor Binding Affinity

Target Receptor	Ligand	K _i (nM)	Assay Type
Serotonin 5-HT _{2a}	[³ H]Ketanserin	150	Radioligand Binding
Dopamine D ₂	[³ H]Spiperone	450	Radioligand Binding
NMDA	[³ H]MK-801	> 1000	Radioligand Binding

Table 2: In Vitro Functional Activity

Cell Line	Assay	Target	EC ₅₀ / IC ₅₀ (μM)
SH-SY5Y	Calcium Imaging	5-HT _{2a} Agonism	2.5
HEK293-D ₂ R	cAMP Assay	D ₂ Antagonism	8.1
Primary Cortical Neurons	Neuroprotection Assay (Glutamate-induced toxicity)	-	12.5

Table 3: In Vivo Behavioral Model Efficacy (Rodent Model)

Model	Endpoint	Dose (mg/kg)	Route	Effect Size
Forced Swim Test	Immobility Time	10	i.p.	40% decrease
Novel Object Recognition	Discrimination Index	5	p.o.	0.45

Experimental Protocols

Protocol 1: Isolation and Purification of **11,12-De(methylenedioxy)danuphylline** from *Kopsia officinalis*

This protocol describes a general method for the extraction and isolation of indole alkaloids from plant material.

1. Extraction: a. Air-dry and powder the leaves and stems of *Kopsia officinalis*. b. Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract. d. Suspend the crude extract in 2% aqueous HCl and partition with ethyl acetate to remove non-polar compounds. e. Basify the aqueous layer to pH 9-10 with NH_4OH and extract with dichloromethane (DCM). f. Concentrate the DCM layer to yield the crude alkaloid fraction.

2. Chromatographic Purification: a. Subject the crude alkaloid fraction to column chromatography on silica gel. b. Elute with a gradient of DCM and methanol (e.g., 100:0 to 90:10). c. Monitor fractions by thin-layer chromatography (TLC) using a UV lamp (254 nm). d. Combine fractions containing the target compound. e. Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). f. Collect the peak corresponding to **11,12-De(methylenedioxy)danuphylline** and confirm its purity and identity via LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Neuroreceptor Binding Assay

This protocol outlines a representative radioligand binding assay to determine the affinity of **11,12-De(methylenedioxy)danuphylline** for a target receptor (e.g., 5-HT_{2a}).

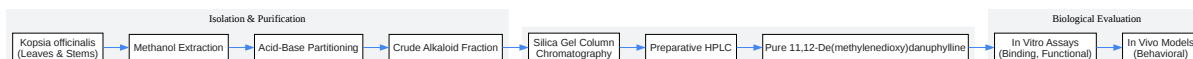
1. Membrane Preparation: a. Homogenize cells or tissues expressing the target receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

2. Binding Reaction: a. In a 96-well plate, add the membrane preparation, a known concentration of the radioligand (e.g., [³H]Ketanserin), and varying concentrations of **11,12-**

De(methylenedioxy)danuphylline. b. For non-specific binding determination, add a high concentration of a known unlabeled ligand. c. Incubate at a specified temperature for a set time to reach equilibrium.

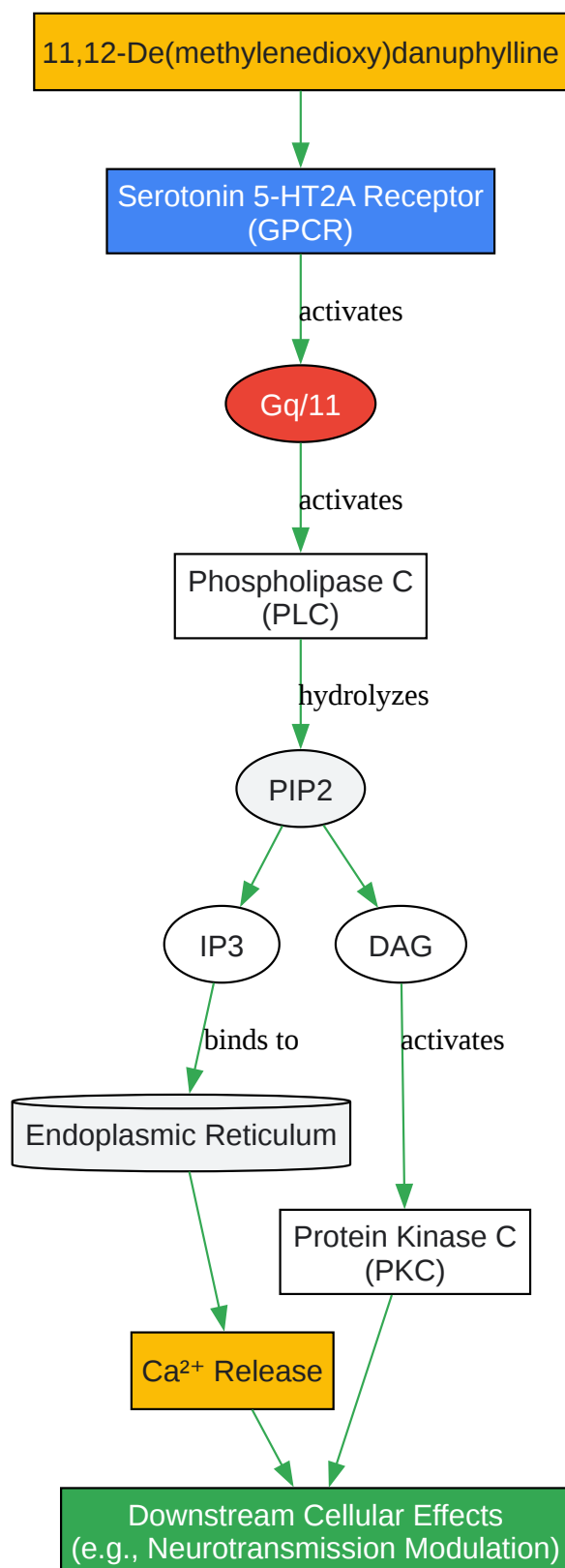
3. Detection and Analysis: a. Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer. b. Measure the radioactivity retained on the filters using a scintillation counter. c. Calculate the specific binding and analyze the data using non-linear regression to determine the K_i value.

Visualizations



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Caption: Experimental Workflow for the Investigation of **11,12-De(methylenedioxy)danuphylline**.



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Caption: Hypothetical Signaling Pathway for 5-HT_{2a} Receptor Agonism.

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References

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